(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
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Description
“(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives often starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These compounds are usually isolated as crystalline solids, stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and multiple chiral centers. The Fmoc group is a bulky aromatic group that provides steric hindrance and protects the amino group during peptide synthesis .Chemical Reactions Analysis
The Fmoc group can be removed under basic conditions, typically using piperidine, which allows for the continuation of peptide synthesis. The exact reactions this specific compound would undergo would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fmoc-protected amino acids are typically crystalline solids that are stable at room temperature .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The final deprotection step yields the desired product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Thionyl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "2-(2-Amino-3-methylbutanamido)propanoic acid", "N,N'-Dicyclohexylcarbodiimide", "Triethylamine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and thionyl chloride to yield 9H-fluorene-9-methoxy carbonyl chloride.", "The carbonyl chloride is then reacted with N,N-dimethylformamide and diisopropylethylamine to yield the corresponding amide.", "The amide is then reacted with N-hydroxysuccinimide and 2-(2-amino-3-methylbutanamido)propanoic acid to yield the protected peptide.", "The protected peptide is then coupled with N,N'-dicyclohexylcarbodiimide and triethylamine to yield the desired product.", "The product is then deprotected using acetic anhydride and hydrochloric acid to yield the final product.", "The final product is purified using a combination of ethyl acetate, methanol, and water." ] } | |
CAS RN |
2171208-10-7 |
Product Name |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 |
Purity |
95 |
Origin of Product |
United States |
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